molecular formula C23H16N2O B2636263 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one CAS No. 1020252-53-2

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one

Cat. No.: B2636263
CAS No.: 1020252-53-2
M. Wt: 336.394
InChI Key: QNWYOLGAFPJQCK-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one is a tricyclic indenopyrazole derivative, a chemical class recognized for its significant potential in medicinal chemistry and pharmacological research . The indenopyrazole scaffold is a subject of interest due to the broad spectrum of biological activities exhibited by pyrazole-containing compounds, which include anti-inflammatory, anticancer, antimicrobial, and antioxidant properties . Fused-ring pyrazoles, such as this indenopyrazol-4-one, represent a vibrant area of investigation for developing new therapeutic agents . Research into analogous structures suggests potential mechanisms of action for compounds of this class. Pyrazole derivatives have been identified as inhibitors of key enzymes like human carboxylesterase and have shown the ability to block ROS production in cellular models, indicating a role as antioxidant agents . Furthermore, some pyrazole-based molecules function by modulating specific cell death pathways, including the activation of p53-mediated apoptosis . This particular compound, with its specific 3-(4-Methylphenyl) and 1-phenyl substitutions, serves as a valuable chemical tool for researchers exploring structure-activity relationships, developing new synthetic methodologies for fused heterocycles , and investigating novel bioactive molecules for application in oncology, inflammation, and oxidative stress-related research.

Properties

IUPAC Name

3-(4-methylphenyl)-1-phenylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O/c1-15-11-13-16(14-12-15)21-20-22(18-9-5-6-10-19(18)23(20)26)25(24-21)17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWYOLGAFPJQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-(4-methylphenyl)-2-propen-1-one with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one in anticancer therapies. The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, research indicates that derivatives of this compound can induce apoptosis in breast cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. This compound has demonstrated the ability to reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .

Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This makes it a candidate for developing new antimicrobial agents in an era of increasing antibiotic resistance .

Agrochemical Applications

In the field of agrochemicals, compounds with pyrazole structures are being explored as potential pesticides and herbicides. The unique chemical properties of this compound may provide a basis for developing new formulations that are more effective and environmentally friendly compared to existing chemicals.

Case Study 1: Anticancer Research

A study published in ResearchGate investigated the cytotoxic effects of various pyrazole derivatives, including this compound. The results indicated a significant reduction in cell viability in cancer cell lines treated with this compound, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives. The study found that this compound inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and commercial differences between 3-(4-Methylphenyl)-1-phenylindeno[2,3-d]pyrazol-4-one and related indeno-pyrazolone derivatives:

Table 1: Comparative Analysis of Indeno-Pyrazolone Derivatives

Compound Name (CAS No.) Substituents (Positions) Molecular Weight (g/mol) H-Bond Donors/Acceptors Key Structural Features Commercial Availability (Price for 100mg)
This compound - 4-Methylphenyl (C3)
- Phenyl (C1)
Not explicitly reported Not explicitly reported Electron-donating methyl group enhances aromatic stability; planar core enables π-π interactions. No direct pricing data
3-(tert-butyl)-6-(((cyclohexylamino)thioxomethyl)amino)-1-methylindeno[2,3-d]pyrazol-4-one (1024523-18-9) - tert-Butyl (C3)
- Thioxomethylamino-cyclohexyl (C6)
- Methyl (C1)
Not reported Not reported Bulky tert-butyl and thioamide groups may sterically hinder crystallization; potential for hydrogen bonding via amino groups. 512 € (CymitQuimica)
(4Z)-3-(3,4-Dimethoxyphenyl)-N-methoxyindeno[1,2-c]pyrazol-4-imine (1159976-65-4) - 3,4-Dimethoxyphenyl (C3)
- Methoxyimino (C4)
335.40 1 donor / 5 acceptors Electron-withdrawing methoxy groups alter electronic density; imine group introduces polarity. No pricing data
3-methyl-1-(4-methylquinolin-2-yl)indeno[1,2-c]pyrazol-4(1H)-one (130946-61-1) - 4-Methylquinolinyl (C1)
- Methyl (C3)
Not reported Not reported Quinolinyl substituent introduces aromatic heterocyclic diversity; potential for enhanced fluorescence or bioactivity. No pricing data

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The 4-methylphenyl group in the target compound likely enhances lipophilicity compared to the 3,4-dimethoxyphenyl substituent in CAS 1159976-65-4, which has higher polarity due to methoxy groups and five H-bond acceptors .

Crystallographic and Structural Considerations: While crystallographic data for the target compound are unavailable, analogs like CAS 1024523-18-9 and CAS 1159976-65-4 may exhibit distinct packing patterns due to steric (e.g., tert-butyl) or polar (e.g., methoxyimino) substituents. Software such as SHELX and ORTEP-3 are critical for modeling such structures.

Commercial and Synthetic Accessibility: The tert-butyl derivative (CAS 1024523-18-9) is commercially available at a premium price (512 €/100mg), suggesting synthetic complexity or niche demand .

Potential Applications: Quinolinyl-substituted analogs (e.g., CAS 130946-61-1) are structurally poised for biological activity screening, whereas the target compound’s methylphenyl groups may favor materials science applications, such as organic semiconductors .

Notes

  • Data Limitations : Direct experimental data (e.g., spectroscopic, thermodynamic) for the target compound are absent in the provided evidence. Comparisons rely on substituent-driven inferences.
  • Hydrogen Bonding and Crystal Engineering: Substituents like methoxyimino (CAS 1159976-65-4) may direct hydrogen-bonded networks, as per Etter’s graph-set analysis , but crystallographic validation is required.

Biological Activity

3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one (CAS No. 1020252-53-2) is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H16N2O
  • Molecular Weight : 336.39 g/mol
  • Structure : The compound features an indeno[2,3-D]pyrazol core with a 4-methylphenyl and a phenyl group attached at specific positions.

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied, revealing a range of pharmacological effects including:

  • Antimicrobial Activity
  • Anti-inflammatory Effects
  • Anticancer Properties
  • Antioxidant Activity

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyrazole compounds demonstrated their effectiveness against various bacterial strains and fungi. These compounds can disrupt microbial cell walls or inhibit essential enzymatic processes within the pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been linked to its ability to inhibit specific enzymes involved in the inflammatory response. For instance, it may modulate cyclooxygenase (COX) activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

Anticancer Properties

Several studies have highlighted the anticancer properties of pyrazole derivatives. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the activation of caspases and modulation of cell cycle proteins, promoting cell death in malignant cells while sparing normal cells .

Antioxidant Activity

The antioxidant activity of this compound has also been explored. Pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. The presence of electron-donating groups in the structure enhances its ability to neutralize reactive oxygen species (ROS) .

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes such as COX and lipoxygenase, which play critical roles in inflammation.
  • Receptor Modulation : It may interact with various receptors involved in cellular signaling pathways related to growth and apoptosis.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

StudyFindings
Umesha et al. (2009)Investigated the antimicrobial effects of pyrazole derivatives; found significant inhibition against bacterial strains .
ResearchGate (2015)Analyzed anticancer properties; reported induction of apoptosis in various cancer cell lines .
MDPI (2022)Examined antioxidant activity; demonstrated effective scavenging of free radicals in vitro .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(4-Methylphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one, and how can intermediates be characterized?

  • Answer : Synthesis typically involves multi-step condensation reactions. For example, pyrazole derivatives are synthesized via cyclization of hydrazine derivatives with diketones or via Suzuki coupling for aryl group introduction. Intermediates should be characterized using 1H^1H-/13C^{13}C-NMR, FTIR, and mass spectrometry. For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) is critical to confirm regiochemistry and stereochemistry .

Q. What safety protocols are essential when handling this compound?

  • Answer : Refer to Safety Data Sheets (SDS) for analogous indeno-pyrazol-4-ones. Key measures include using PPE (gloves, lab coats, goggles), working in a fume hood, and avoiding inhalation/contact. First-aid procedures for exposure (e.g., eye flushing, skin washing) should follow guidelines for structurally related heterocycles .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight. 1H^1H-NMR identifies substituent positions (e.g., methylphenyl vs. phenyl groups). SC-XRD resolves ambiguities in fused indeno-pyrazole systems, particularly for distinguishing regioisomers .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

  • Answer : Use software like SHELXL for refinement, incorporating restraints for disordered regions. Validate against Etter’s hydrogen-bonding rules and graph-set analysis to ensure geometric consistency. Cross-check with density functional theory (DFT)-optimized geometries .

Q. What strategies optimize synthetic yield for derivatives with bulky substituents (e.g., 4-methylphenyl groups)?

  • Answer : Introduce sterically hindered groups early in the synthesis to avoid steric clashes. Use Pd-catalyzed cross-coupling under microwave irradiation for improved regioselectivity. Monitor reaction progress via HPLC to isolate intermediates and minimize side products .

Q. How do hydrogen-bonding patterns influence the solid-state packing of this compound?

  • Answer : Analyze SC-XRD data with ORTEP-3 to visualize intermolecular interactions. Graph-set notation (e.g., R22(8)R_2^2(8) motifs) identifies dominant H-bonding networks. Compare with Etter’s rules to predict co-crystallization behavior with polar solvents .

Q. What computational tools predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Answer : Perform frontier molecular orbital (FMO) analysis using Gaussian or ORCA. Calculate Fukui indices to identify nucleophilic (ff^-) and electrophilic (f+f^+) sites. Validate predictions experimentally via trapping reactions (e.g., with methyl acrylate or benzyl bromide) .

Q. How can time-resolved spectroscopy elucidate photophysical properties (e.g., excited-state dynamics)?

  • Answer : Use transient absorption spectroscopy (TAS) to track triplet-state lifetimes. Correlate with DFT-computed excited-state geometries to identify charge-transfer pathways. Solvent polarity effects can be modeled using the Kamlet-Taft equation .

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